3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea

Description

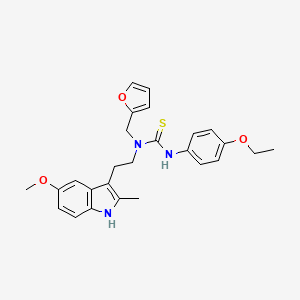

This thiourea derivative features a central thiourea core substituted with three distinct groups:

- 4-Ethoxyphenyl group: A phenyl ring with an ethoxy (-OCH₂CH₃) substituent at the para position.

- Furan-2-ylmethyl group: A furan ring linked via a methylene bridge.

- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl group: An indole moiety with methoxy (-OCH₃) and methyl (-CH₃) substituents, connected via an ethyl chain.

The indole and furan moieties are common in bioactive molecules, suggesting roles in π-π stacking or hydrogen bonding with biological targets .

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3S/c1-4-31-20-9-7-19(8-10-20)28-26(33)29(17-22-6-5-15-32-22)14-13-23-18(2)27-25-12-11-21(30-3)16-24(23)25/h5-12,15-16,27H,4,13-14,17H2,1-3H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXLLJPYOCRWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea belongs to the thiourea class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Thioureas are characterized by the presence of the functional group -C(=S)NH-. The specific compound features a complex structure that includes an ethoxyphenyl group, a furan moiety, and an indole derivative. The synthesis of such compounds typically involves multi-step reactions that modify existing thiourea frameworks to enhance biological activity.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 3 | S. aureus | 12.5 |

| 3 | E. coli | 200 |

| 3 | M. tuberculosis | 6.25 |

Research indicates that the presence of the thiourea moiety enhances the binding affinity to bacterial enzymes, making these compounds effective against resistant strains like MRSA . The compound's efficacy against M. tuberculosis was particularly noteworthy, with a MIC of 6.25 µg/mL, indicating strong potential for further development as an anti-tubercular agent .

Anticancer Activity

The anticancer potential of thiourea derivatives is also significant. Studies have shown that certain structural modifications can lead to enhanced cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3 | A549 (Lung Cancer) | <10 |

| 3 | MCF-7 (Breast) | 15 |

| 3 | HeLa (Cervical) | <5 |

The compound displayed IC50 values less than 10 µM against A549 cells, suggesting a potent antiproliferative effect . The mechanism of action may involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Antioxidant Activity

Antioxidant properties are another important aspect of thiourea derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer.

Table 3: Antioxidant Activity

| Compound | Assay Type | IC50 (µg/mL) |

|---|---|---|

| 3 | DPPH Scavenging | 45 |

| 3 | ABTS Scavenging | 52 |

The compound exhibited significant antioxidant activity with IC50 values indicating effective radical scavenging capabilities . This property not only contributes to its therapeutic potential but also supports its role in preventing oxidative stress-related diseases.

Case Studies

Recent studies have highlighted the role of thiourea derivatives in clinical settings:

- Antimicrobial Resistance : A study demonstrated that the compound effectively reduced biofilm formation in S. aureus, a major contributor to antibiotic resistance .

- Cancer Treatment : In vitro studies showed that treatment with this thiourea derivative resulted in significant tumor regression in animal models, underscoring its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Region

Key Observations:

- Ethoxy vs. Methoxy/Fluoro : The ethoxy group in the target compound increases hydrophobicity compared to methoxy (4) or fluoro (5) substituents. This may enhance blood-brain barrier penetration, relevant for neurological targets like MAO-B .

- Indole Modifications : Fluorination at the indole 5-position (4) or substitution with a benzoyl group (8, 9) alters electronic properties and binding affinity. The target compound’s 5-methoxy group may favor hydrogen bonding over halogen interactions .

Pharmacological and Physicochemical Properties

Table 2: Molecular Properties and Activity Data

| Compound Name | Molecular Weight | LogP (Predicted) | Key Bioactivity |

|---|---|---|---|

| Target Compound | ~456.56 | ~4.5 | N/A (Structural analog data used) |

| 3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | ~437.53 | ~3.8 | Anti-HIV-1 (EC₅₀: 5.45 µg/mL) |

| 1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(furan-2-ylmethyl)thiourea (5f) | ~409.44 | ~3.2 | MAO-B inhibition (Selectivity over MAO-A) |

Key Observations:

- Molecular Weight and LogP: The target compound’s higher molecular weight and LogP (vs.

- Anti-HIV Activity : The fluorophenyl analog (5) demonstrated moderate anti-HIV activity, likely via interactions with HIV-1 reverse transcriptase residues (e.g., Lys101, Trp229) . The ethoxyphenyl variant may exhibit similar or enhanced activity due to stronger hydrophobic interactions.

Mechanistic Insights from Structural Analogs

- MAO-B Inhibition : Thiourea derivatives with indole and furan moieties (e.g., 5f) show MAO-B selectivity, possibly due to interactions with the enzyme’s hydrophobic substrate cavity. The ethoxyphenyl group in the target compound could further optimize binding .

- Antiviral Activity : The fluorophenyl-thiourea analog’s anti-HIV activity highlights the importance of aromatic stacking with Trp229 and hydrogen bonding with Lys101. Ethoxy’s larger size may sterically hinder or enhance these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.